H-Ser-Tyr-OH
Description
Significance of Dipeptides in Biological Systems Research
The study of dipeptides is revealing their profound impact on cellular function, from signaling to maintaining internal balance. numberanalytics.com Their small size allows for unique interactions and transport mechanisms within and between cells. ontosight.ai
Short peptides, including dipeptides, are vital signaling molecules in a vast array of organisms, participating in intercellular communication. mit.edu They can act as neurotransmitters, neuromodulators, and even regulate gene expression. numberanalytics.combio-conferences.org For instance, certain dipeptides have been identified as quorum-sensing signal molecules in bacteria, influencing processes like biofilm formation and antibiotic production. mdpi.com The diversity in their amino acid composition allows for a wide range of specific biological activities. smolecule.com
Dipeptides are integral to maintaining cellular homeostasis, the stable internal environment necessary for cell survival and function. ontosight.ai They are involved in nutrient uptake and utilization, with specific transporters facilitating their movement across cell membranes. ontosight.aiontosight.ai The regulation of these transporters is critical for preventing an overload of amino acids and maintaining metabolic balance. ontosight.ai Some dipeptides, like prolyl-hydroxyproline, have been shown to promote cellular homeostasis and influence cell behavior, such as motility and proliferation. researchgate.net
Role of Short Peptides as Signaling Molecules
Historical Perspective on Serine-Tyrosine Dipeptide Studies
The investigation of dipeptides dates back to the early 20th century with the work of scientists like Emil Fischer, whose research was foundational to understanding protein structure. numberanalytics.com While the broader study of peptides has a long history, specific focus on serine-tyrosine containing peptides has evolved with our understanding of their potential biological activities.
Initially viewed primarily as products of protein degradation, the specific functions of most dipeptides were poorly understood for a long time. researchgate.net Research has gradually unveiled that dipeptides possess unique physiological functions distinct from their constituent amino acids. researchgate.net Early studies on peptides containing serine and tyrosine often focused on their role as part of larger, more complex peptides and proteins involved in various biological pathways. karger.com For example, a hypothalamic heptapeptide (B1575542) containing a Ser-Tyr sequence was investigated for its effects on neurotransmitter uptake and release. nih.gov
Advances in analytical techniques have been instrumental in advancing dipeptide research. The development of methods like liquid chromatography tandem mass spectrometry (LC-MS/MS) and capillary electrophoresis tandem mass spectrometry (CE-MS/MS) has enabled the simultaneous quantification of hundreds of dipeptides. mdpi.comresearchgate.net These powerful tools allow for the separation of structural isomers and have been crucial in identifying cancer-specific dipeptide profiles and understanding the complex dynamics of dipeptides in biological samples. mdpi.comacs.org The ability to synthesize and characterize dipeptides with high precision has also been fundamental to studying their structure-function relationships. mdpi.commetallum.com.br
Early Investigations into Dipeptide Functional Roles
Overview of H-Ser-Tyr-OH as a Subject of Academic Inquiry
This compound (Seryl-Tyrosine) has emerged as a specific subject of academic research due to its interesting chemical properties and potential biological activities. ontosight.ai It is a dipeptide composed of L-serine and L-tyrosine. ontosight.ai
Research has shown that this compound can form a complex with copper(II) ions, acting as a tridentate ligand, which may contribute to its biochemical functions. medchemexpress.comnovoprolabs.com One notable finding is that Ser-Tyr stimulated the uptake of deltorphin (B1670231), a delta opioid receptor ligand, in SK-N-SH cells, suggesting a potential role in modulating opioid receptor activity. novoprolabs.com Furthermore, studies have explored the antioxidant and anti-inflammatory potential of seryl-tyrosine dipeptides. ontosight.ai The compound's involvement in various biological processes continues to be an active area of investigation. ontosight.ai
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₆N₂O₅ | novoprolabs.com |
| Molecular Weight | 268.27 g/mol | novoprolabs.comchemicalbook.com |
| CAS Number | 21435-27-8 | novoprolabs.comchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c13-9(6-15)11(17)14-10(12(18)19)5-7-1-3-8(16)4-2-7/h1-4,9-10,15-16H,5-6,13H2,(H,14,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALNXHYEPCSPPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CO)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404428 | |
| Record name | Ser-Tyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21435-27-8 | |
| Record name | Ser-Tyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of H Ser Tyr Oh
Solid-Phase Peptide Synthesis (SPPS) Approaches for H-Ser-Tyr-OH
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids on a solid support. csic.es This method simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing after each reaction step. csic.esrsc.org
The most prevalent strategy for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach, which utilizes base-labile Fmoc for temporary Nα-amino group protection and acid-labile groups for permanent side-chain protection. csic.esiris-biotech.de This orthogonality ensures that the Nα-Fmoc group can be selectively removed without disturbing the side-chain protecting groups or the bond linking the peptide to the resin. csic.espeptide.com
The synthesis of this compound via Fmoc-SPPS typically proceeds as follows:
Resin Loading : The C-terminal amino acid, Tyrosine, is anchored to a solid support (resin). An Fmoc-protected tyrosine derivative, such as Fmoc-Tyr(tBu)-OH, is coupled to a suitable resin like 2-chlorotrityl chloride resin. peptide.combeilstein-journals.org The tert-butyl (tBu) ether protects the phenolic hydroxyl group of the tyrosine side chain from unwanted reactions. iris-biotech.depeptide.com
Fmoc Deprotection : The Fmoc group on the N-terminus of the resin-bound tyrosine is removed using a mild base, typically a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). csic.esiris-biotech.de This exposes the free amino group for the next coupling step.
Coupling : The next amino acid, Serine, is introduced as an Nα-Fmoc protected derivative with its side-chain hydroxyl group also protected, commonly as a tert-butyl ether (Fmoc-Ser(tBu)-OH). iris-biotech.dechempep.com A coupling reagent (e.g., DIC/OxymaPure or HATU/DIEA) is used to activate the carboxylic acid of the incoming serine, facilitating the formation of a peptide bond with the free amino group of the resin-bound tyrosine. chempep.comcsic.es
Final Cleavage and Deprotection : After the dipeptide sequence is assembled, the peptide is cleaved from the resin. This is typically achieved using a strong acid cocktail, most commonly containing 95% trifluoroacetic acid (TFA). iris-biotech.dedrivehq.com This final step simultaneously removes the side-chain protecting groups (tBu from both Ser and Tyr) and cleaves the peptide from the solid support, yielding the crude this compound peptide. iris-biotech.denovoprolabs.com
Table 1: Common Protecting Groups in Fmoc-SPPS for this compound Synthesis
| Amino Acid | Side Chain Functional Group | Common Protecting Group | Cleavage Condition |
|---|---|---|---|
| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | tert-Butyl (tBu) | Strong acid (e.g., TFA) iris-biotech.depeptide.com |
| Serine (Ser) | Hydroxyl (-OH) | tert-Butyl (tBu), Trityl (Trt) | Strong acid (e.g., TFA) iris-biotech.depeptide.com |
| N-terminus | α-Amino (-NH₂) | 9-Fluorenylmethoxycarbonyl (Fmoc) | Base (e.g., 20% Piperidine/DMF) csic.esiris-biotech.de |
Achieving high yield and purity in SPPS is critically dependent on the efficiency of the coupling and deprotection steps. iris-biotech.de Incomplete reactions can lead to deletion sequences, which are difficult to separate from the target peptide. Several strategies are employed to optimize these steps:
Reaction Monitoring : The completion of reactions is monitored to ensure efficiency. Fmoc deprotection can be tracked by quantifying the release of the fluorenyl chromophore using UV/Vis spectroscopy. iris-biotech.de The presence of free primary amines after coupling can be qualitatively assessed using colorimetric tests like the Kaiser test (ninhydrin test) or the TNBS test. iris-biotech.de A positive test (blue/violet for Kaiser) indicates an incomplete coupling, necessitating a second coupling step or capping of the unreacted amines. csic.esiris-biotech.de
Coupling Reagents : The choice of coupling reagent is crucial. While standard carbodiimides like N,N'-diisopropylcarbodiimide (DIC) combined with an additive like OxymaPure are effective, more potent reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be used for sterically hindered couplings. chempep.com However, care must be taken as certain reagents and bases (like DIPEA) can increase the risk of racemization, particularly with amino acids like serine. chempep.com
Reaction Conditions : Optimizing reaction time and temperature is essential. Standard coupling and deprotection cycles at room temperature can take between 30 to 90 minutes. rsc.org For difficult sequences, extending reaction times or performing repeated coupling/deprotection steps can improve outcomes. iris-biotech.de
Capping : To prevent the formation of deletion sequences, unreacted free amines after an incomplete coupling step can be permanently blocked through acetylation, a process known as "capping." csic.es Acetic anhydride (B1165640) is commonly used for this purpose.
Table 2: Optimization Strategies for Coupling and Deprotection in SPPS
| Step | Strategy | Method/Reagent | Purpose |
|---|---|---|---|
| Deprotection | Monitoring | UV/Vis spectroscopy of Fmoc cleavage | Quantify completion of Fmoc removal iris-biotech.de |
| Coupling | Monitoring | Kaiser Test or TNBS Test | Detect incomplete coupling (presence of free amines) iris-biotech.de |
| Coupling | Reagent Choice | Use of potent activators (e.g., HATU) | Overcome steric hindrance, improve efficiency chempep.com |
| Coupling | Capping | Acetic Anhydride | Block unreacted amines to prevent deletion sequences csic.es |
| Both | Time/Temperature | Extended reaction times | Drive difficult reactions to completion rsc.orgiris-biotech.de |
Fmoc-Based Synthetic Strategies for Dipeptides
Solution-Phase Synthetic Techniques for this compound
Solution-phase peptide synthesis (SolPS), while often more labor-intensive due to the need for purification after each step, remains a valuable method, particularly for large-scale synthesis of short peptides. In this approach, protected amino acids are coupled in an organic solvent, and the resulting product is isolated and purified before proceeding to the next step.
For this compound, a typical solution-phase synthesis would involve:
Protection of the C-terminal carboxyl group of tyrosine, for instance, as a methyl or allyl ester (e.g., H-Tyr(tBu)-OAllyl). google.com
Coupling of this protected tyrosine with an N- and side-chain-protected serine (e.g., Fmoc-Ser(tBu)-OH) using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a biomimetic agent like cyclic propylphosphonic anhydride (T3P®). google.commdpi.com
After the coupling reaction, the protected dipeptide is purified.
Finally, all protecting groups (N-terminal Fmoc, side-chain tBu, and C-terminal ester) are removed in separate, orthogonal steps to yield the final this compound dipeptide. google.com
A hybrid approach combining SPPS and SolPS has also been described, where a peptide fragment containing the Ser-Tyr sequence is first synthesized on a solid support, cleaved, and then used in a subsequent liquid-phase condensation to build a larger peptide. google.com
Chemo-Enzymatic Synthesis of this compound and Analogues
Chemo-enzymatic synthesis leverages the high specificity and mild reaction conditions of enzymes to form peptide bonds. beilstein-journals.org This approach offers excellent control over stereochemistry, minimizing racemization, and avoids the use of harsh chemical reagents. Enzymes such as ligases or proteases (used in reverse) can catalyze the formation of a peptide bond between an esterified C-terminal amino acid (the donor) and an N-terminally unprotected amino acid (the acceptor). google.com
For sequences containing Ser-Tyr, enzymes like subtilisin variants have been used to ligate peptide fragments where tyrosine is the C-terminal residue of the donor fragment. google.comgoogle.com For example, a fragment ending in -Ser-Ser-Tyr-OCam-Leu-OH was enzymatically coupled to another peptide to form the backbone of Liraglutide. google.com This demonstrates the feasibility of using enzymes to recognize and form a peptide bond at the C-terminus of a tyrosine residue. This strategy is particularly powerful for synthesizing larger peptide analogues where this compound might be a constituent part. Additionally, enzymes can be used to specifically modify amino acids prior to their incorporation into peptides. researchgate.net
Chemical Modifications and Prodrug Design Strategies Involving this compound
The functional groups within this compound—the hydroxyls of serine and tyrosine, the phenol (B47542) ring of tyrosine, and the N- and C-termini—are targets for chemical modification to create research tools or prodrugs. rsc.organnualreviews.org
A prodrug is a chemically modified, inactive form of a drug that, after administration, is converted into the active parent drug through enzymatic or chemical reactions. annualreviews.org Prodrug strategies for peptides like this compound aim to improve properties such as stability, solubility, or permeability. mdpi.com For example, transiently modifying the hydroxyl group of tyrosine can prevent enzymatic degradation by proteases that recognize the tyrosyl side chain. annualreviews.org In one strategy, an acid-labile protecting group on a tyrosine residue was used to create a prodrug that becomes activated in the acidic environment of the stomach, allowing for subsequent enzymatic cleavage. escholarship.org
Covalent modification of this compound can be used to attach labels, create cross-linkers, or alter its biological activity for research purposes. The tyrosine residue is particularly versatile for modification. rsc.orgthieme-connect.com
Key modification strategies include:
Phosphorylation : The hydroxyl groups of both serine and tyrosine are common sites for phosphorylation, a key post-translational modification that regulates protein function. aklectures.com In vitro phosphorylation using protein kinases can be used to study signaling pathways.
Phenolic Hydroxyl Modification : The -OH group of tyrosine can be derivatized to form ethers or esters. annualreviews.org
Aromatic Ring Functionalization : The phenol ring of tyrosine can be modified through electrophilic substitution reactions such as nitration or halogenation. rsc.org More advanced methods include transition metal-catalyzed reactions, such as palladium-catalyzed ortho-olefination or rhodium-catalyzed C-H activation, to introduce novel functional groups. rsc.orgacs.org Diazonium salts can also be used to selectively couple polymers or other molecules to tyrosine residues. acs.org
N-Terminal Modification : The N-terminal amine can be specifically targeted for modification, for example, by reaction with 2-pyridinecarboxaldehyde (B72084) derivatives. acs.org
These modifications provide researchers with tools to probe the dipeptide's interactions, track its localization within cells, or create analogues with novel functions.
Table 3: Covalent Modifications of this compound for Research Utility
| Modification Type | Target Site (Residue/Group) | Example Reagents/Method | Research Application |
|---|---|---|---|
| Phosphorylation | Serine/Tyrosine -OH | Protein Kinases, ATP | Studying cell signaling, mimicking post-translational modifications aklectures.com |
| Aromatic C-H Functionalization | Tyrosine Phenol Ring | Pd or Rh catalysts, Boronic acids | Introducing novel functional groups, creating analogues rsc.orgacs.org |
| Diazonium Coupling | Tyrosine Phenol Ring | Polymeric Diazonium Salts | Attaching polymers (PEGylation) or labels for stability/detection acs.org |
| N-terminal Acylation | N-terminal -NH₂ | Acyl Chlorides, Anhydrides | Introducing fluorescent tags, biotin (B1667282), or other probes acs.org |
| O-Glycosylation | Serine/Tyrosine -OH | Glycosyltransferases, Sugar donors | Studying the effects of glycosylation on peptide structure and function rsc.org |
Design of this compound Conjugates for Mechanistic Studies
The design of this compound conjugates is a strategic approach to create probes for investigating the dipeptide's mechanisms of action, such as its interaction with receptors or its transport across cell membranes. medchemexpress.comnovoprolabs.com Conjugation involves the covalent attachment of a molecular tag—such as a fluorophore, a biotin label, or a specific drug molecule—to the dipeptide. mdpi.com These tags allow for the visualization, tracking, and quantification of the dipeptide's behavior in biological systems.
The primary sites for conjugation on the this compound molecule are the reactive functional groups: the N-terminal amino group of serine, the C-terminal carboxyl group of tyrosine, and the side-chain hydroxyl groups of both serine and tyrosine. nih.gov The phenolic hydroxyl group of tyrosine is a particularly attractive site for modification due to its unique reactivity, which allows for selective functionalization. nih.gov
The synthesis of these conjugates often employs standard peptide coupling chemistry or more specialized bioconjugation techniques. For instance, a drug molecule or a reporter group can be attached to the N-terminus or C-terminus of the dipeptide through a stable amide bond. mdpi.com Alternatively, the hydroxyl groups on the serine or tyrosine side chains can be targeted for ether or ester linkages. The choice of conjugation strategy and linker chemistry is critical to ensure that the attached tag does not interfere with the dipeptide's native biological activity.
Mechanistic studies using such conjugates can provide valuable insights. For example, a fluorescently-labeled this compound could be used in cell-based assays to visualize its binding to cell surface receptors or its internalization into cells. A biotinylated conjugate could be used in pull-down assays to identify binding partners from a complex protein lysate. By conjugating this compound to a pharmacologically active molecule, researchers can create targeted therapeutics designed to be transported by specific amino acid transporters like LAT1. mdpi.com
Table 1: Examples of Potential this compound Conjugates and Their Applications
| Conjugate Type | Attached Molecule | Potential Mechanistic Application |
|---|---|---|
| Fluorescent Probe | Fluorescein, Rhodamine | Visualization of cellular uptake and localization |
| Affinity Tag | Biotin | Identification of binding partners via pull-down assays |
| Drug Delivery Vehicle | Anticancer Drug (e.g., THC) | Targeted delivery to cells via amino acid transporters mdpi.com |
Synthesis of Phosphorylated this compound Mimics for Research
Phosphorylation of serine and tyrosine residues is a critical post-translational modification that regulates numerous cellular processes. nih.gov To study the functional consequences of phosphorylating the this compound dipeptide, researchers synthesize phosphorylated versions and their non-hydrolyzable mimics. These mimics are particularly valuable because the native phosphoester bonds in phosphorylated serine (pSer) and tyrosine (pTyr) are susceptible to rapid hydrolysis by phosphatases in biological systems. iris-biotech.de
The synthesis of peptides containing phosphotyrosine can be achieved using solid-phase peptide synthesis (SPPS) with specially protected amino acid building blocks. nih.gov A common building block is Fmoc-Tyr(PO(OBzl)OH)-OH, where the phosphate (B84403) group is partially protected with a benzyl (B1604629) group. This allows for its incorporation into the peptide chain, followed by deprotection to yield the phosphopeptide. nih.gov Similarly, for phosphoserine, derivatives like Fmoc-Ser(PO(OBzl)OH)-OH are used, as fully protected versions can undergo side reactions.
To overcome the instability of the phosphoester bond, researchers have developed hydrolysis-stable mimics. These mimics replace the oxygen atom in the P-O-C bond with a methylene (B1212753) (CH₂) group, creating a phosphonate (B1237965) analog that is resistant to enzymatic cleavage. iris-biotech.de Key examples of these building blocks, designed for Fmoc-based synthesis, include:
Fmoc-L-Pmp(tBu)₂-OH : A phosphotyrosine mimic where Pmp stands for (4-phosphonomethyl)phenylalanine. iris-biotech.de
Fmoc-L-Pma(tBu)₂-OH : A phosphoserine mimic where Pma stands for 3-(phosphonomethyl)alanine. iris-biotech.de
These mimics retain the tetrahedral geometry and negative charge of the phosphate group at physiological pH, allowing them to effectively imitate the phosphorylated state. iris-biotech.de Another, simpler approach involves substituting the phosphorylated amino acid with an acidic amino acid like glutamic acid (Glu) or aspartic acid (Asp) to mimic the negative charge. nih.govnih.gov However, these substitutions are often poor mimics for phosphotyrosine due to differences in size and geometry. nih.gov
The availability of these synthetic tools enables detailed investigation into the role of this compound phosphorylation in signaling pathways, providing insights that would be difficult to obtain with the transiently phosphorylated native peptide. nih.goviris-biotech.de
Table 2: Building Blocks for Synthesis of Phosphorylated this compound and Its Mimics
| Compound Name | Abbreviation | Type | Application | Reference |
|---|---|---|---|---|
| Fmoc-L-Tyrosine(phospho(benzyl)) | Fmoc-Tyr(PO(OBzl)OH)-OH | Phospho-amino acid | Synthesis of pTyr-containing peptides | |
| Fmoc-L-Serine(phospho(benzyl)) | Fmoc-Ser(PO(OBzl)OH)-OH | Phospho-amino acid | Synthesis of pSer-containing peptides | |
| Fmoc-L-(4-phosphono(di-t-butyl)methyl)phenylalanine | Fmoc-L-Pmp(tBu)₂-OH | Non-hydrolyzable pTyr mimic | Synthesis of stable pTyr-mimetic peptides | iris-biotech.de |
| Fmoc-L-3-(phosphono(di-t-butyl)methyl)alanine | Fmoc-L-Pma(tBu)₂-OH | Non-hydrolyzable pSer mimic | Synthesis of stable pSer-mimetic peptides | iris-biotech.de |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | Seryl-Tyrosine |
| H-Pyr-His-Trp-Ser-Tyr-OH | - |
| Tetrahydrocurcumin | THC |
| Fmoc-L-Tyrosine(phospho(benzyl)) | Fmoc-Tyr(PO(OBzl)OH)-OH |
| Fmoc-L-Serine(phospho(benzyl)) | Fmoc-Ser(PO(OBzl)OH)-OH |
| Phosphoserine | pSer |
| Phosphotyrosine | pTyr |
| Fmoc-L-(4-phosphono(di-t-butyl)methyl)phenylalanine | Fmoc-L-Pmp(tBu)₂-OH |
| Fmoc-L-3-(phosphono(di-t-butyl)methyl)alanine | Fmoc-L-Pma(tBu)₂-OH |
| L-Glutamic acid | Glu |
| Aspartic acid | Asp |
| Fluorescein | - |
| Rhodamine | - |
| Biotin | - |
Biochemical and Cellular Interaction Mechanisms of H Ser Tyr Oh
H-Ser-Tyr-OH Interactions with Opioid Receptor Systems
This compound has been identified as a molecule that can influence the activity of the opioid receptor system. medchemexpress.commedchemexpress.com Opioid receptors, which are G protein-coupled receptors, are critical in modulating pain, mood, and other physiological functions. mdpi.comresearchgate.net The interaction of peptides with these receptors is highly dependent on their amino acid sequence and conformation. mdpi.comscielo.org.mx
Research has shown that this compound can enhance the intracellular uptake of deltorphin (B1670231), a ligand for the delta opioid receptor. medchemexpress.commedchemexpress.comchemicalbook.com Deltorphins are naturally occurring opioid peptides with a high affinity and selectivity for delta opioid receptors. By facilitating the uptake of deltorphin, this compound may indirectly modulate the signaling pathways associated with this receptor subtype. The N-terminal tyrosine residue is a common feature in many opioid peptides and is often crucial for their interaction with opioid receptors. mdpi.com
While direct binding studies of this compound to opioid receptors are not extensively detailed in the available literature, its ability to modulate ligand uptake suggests an indirect influence on receptor activity. medchemexpress.commedchemexpress.com The activity of opioid ligands can be significantly altered by modifications to their structure, which can affect their affinity, selectivity, and efficacy at the mu, delta, and kappa opioid receptors. nih.govnih.gov For instance, the substitution of amino acids within a peptide sequence can dramatically change its pharmacological profile, converting an antagonist to an agonist or altering its receptor selectivity. nih.govnih.govcapes.gov.br
Modulation of Delta Opioid Receptor Ligand Uptake by this compound
Copper(II) Complexation and Oxidative Stress Research
This compound has been shown to form complexes with copper(II) ions, a characteristic that is significant in the context of oxidative stress. medchemexpress.commedchemexpress.comchemicalbook.com The interaction of peptides with metal ions like copper can lead to the formation of complexes with distinct biochemical properties. capes.gov.brnih.gov
Studies have demonstrated that this compound can form a copper(II) complex. medchemexpress.commedchemexpress.comchemicalbook.com The formation of such complexes often involves the carboxyl and amino groups of the peptide backbone, as well as side-chain functional groups. mdpi.com In the case of this compound, the hydroxyl groups of both serine and tyrosine residues may also participate in coordination with the copper ion. medchemexpress.com The stability and structure of these complexes are influenced by factors such as pH. mdpi.com
The copper(II) complex of this compound exhibits strong free radical scavenging activity. medchemexpress.commedchemexpress.comchemicalbook.com This antioxidant property is significant, as oxidative stress from reactive oxygen species is implicated in numerous pathological conditions. Peptides containing tyrosine have been noted for their antioxidant capabilities, often attributed to the hydrogen-donating ability of the phenolic hydroxyl group of the tyrosine residue. nih.govresearchgate.net The chelation of metal ions like copper by peptides can also contribute to their antioxidant effect by preventing the participation of these metals in redox reactions that generate free radicals.
Table 1: Radical Scavenging Activity of Ser-Tyr Dipeptide This table is interactive. Users can sort the data by clicking on the column headers.
| Radical | IC50 (µM) |
|---|---|
| DPPH | 84.62 researchgate.net |
| Hydroxyl | 1177.63 researchgate.net |
Formation of Copper(II) Complexes by this compound
This compound in Neural Metabolism Research
The constituent amino acids of this compound, serine and tyrosine, are deeply involved in neural metabolism. Tyrosine is a precursor for the synthesis of key neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.orglibretexts.orgnih.govnih.gov The metabolic pathways of tyrosine are crucial for normal brain function, and abnormalities have been linked to neurodegenerative diseases. creative-proteomics.com Serine metabolism is also vital for neural development, providing precursors for the synthesis of other amino acids and essential metabolites. biorxiv.org While direct research on the specific role of the this compound dipeptide in neural metabolism is limited, its components are fundamental to neuronal processes. Studies using techniques like 18F-FET PET imaging have been employed to investigate amino acid metabolism in the brain, particularly in the context of neurological disorders. snmjournals.org
Impact of this compound on Tyrosine Content in Brain Regions (Mouse Models)
Studies have shown that the administration of this compound can lead to a notable increase in the concentration of its constituent amino acid, Tyrosine (Tyr), in the brain. tandfonline.comtandfonline.com The availability of Tyrosine in the brain is a critical factor for the synthesis of catecholamine neurotransmitters. nih.govgssiweb.orgnih.gov Oral administration of this compound to mice resulted in a marked increase in Tyrosine content specifically in the cerebral cortex when compared to control groups and groups administered other Tyrosine-containing dipeptides or Tyrosine alone. tandfonline.comtandfonline.com This suggests that this compound is efficiently transported and processed, leading to elevated levels of free Tyrosine in key brain regions. tandfonline.com
Relative Tyrosine Content in Mouse Cerebral Cortex After Administration
Comparison of the effects of this compound (SY) versus other dipeptides and Tyrosine (Y) alone on Tyrosine levels in the cerebral cortex of mice.
| Administered Compound | Effect on Tyrosine Content in Cerebral Cortex | Source |
|---|---|---|
| This compound (SY) | Markedly increased Tyrosine content compared to all other groups. | tandfonline.comtandfonline.com |
| Ile-Tyr (IY) | Less effective than SY in increasing Tyrosine content. | tandfonline.comtandfonline.com |
| Tyr-Pro (YP) | Less effective than SY in increasing Tyrosine content. | tandfonline.comtandfonline.com |
| Tyrosine (Y) alone | Less effective than SY in increasing Tyrosine content. | tandfonline.comtandfonline.com |
Stimulation of Noradrenergic Turnover in Central Nervous System Studies (Mouse Models)
A significant finding from in vivo studies is the potent ability of this compound to stimulate the noradrenergic system. tandfonline.comtandfonline.com Noradrenergic turnover, a measure of the synthesis, release, and metabolism of noradrenaline, was markedly enhanced following the administration of this compound. tandfonline.comnih.gov This was evidenced by a significant increase in the concentration of 3-methoxy-4-hydroxyphenylethyleneglycol (MHPG), the principal metabolite of noradrenaline, in both the cerebral cortex and the hippocampus. tandfonline.comtandfonline.com The effect of this compound on MHPG levels was more pronounced than that observed with other Tyrosine-containing dipeptides or Tyrosine alone, suggesting a specific and efficient stimulation of the central noradrenergic system. tandfonline.comnih.gov This stimulation is linked to the increased availability of the precursor Tyrosine and subsequent enhancement of the catecholamine synthesis pathway. plos.orgoup.com
Effect of Dipeptide Administration on Noradrenaline Metabolite (MHPG)
Changes in MHPG levels in mouse brain regions following administration of this compound (SY) and other compounds.
| Brain Region | Effect of this compound (SY) Administration | Comparison with Other Compounds | Source |
|---|---|---|---|
| Cerebral Cortex | Highest increase in MHPG levels. | More effective than Ile-Tyr, Tyr-Pro, or Tyrosine alone. | tandfonline.comtandfonline.com |
| Hippocampus | Marked (1.9-fold) increase in MHPG levels. | More effective than Ile-Tyr, Tyr-Pro, or Tyrosine alone. | tandfonline.comtandfonline.com |
Differential Effects on Catecholamine Metabolism by Ser-Tyr Dipeptide
Research comparing this compound with other Tyrosine-containing dipeptides reveals distinct and differential effects on catecholamine metabolism. nih.govnih.gov While this compound administration significantly increases noradrenaline turnover, other dipeptides, such as Isoleucyl-Tyrosine (Ile-Tyr), lead to increases in dopamine and its metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC). nih.gov In contrast, Tyrosyl-Proline (Tyr-Pro) has been shown to suppress dopamine turnover. nih.govnih.gov These observations strongly suggest that Tyrosine-containing dipeptides exert specific, rather than uniform, effects on the metabolism of dopamine and noradrenaline in the brainstem and other forebrain regions. nih.gov The mechanism for this differential action, particularly why this compound preferentially stimulates the noradrenergic system, remains a subject for further investigation. tandfonline.com
Comparative Effects of Tyrosine-Containing Dipeptides on Catecholamine Metabolism
Differential impact of various dipeptides on dopamine and noradrenaline pathways in the mouse brainstem.
| Dipeptide | Primary Effect on Catecholamine System | Source |
|---|---|---|
| This compound (Ser-Tyr) | Significantly increases noradrenaline turnover. | nih.govnih.gov |
| Ile-Tyr | Increases dopamine and its metabolites (HVA, DOPAC). | nih.gov |
| Tyr-Pro | Suppresses dopamine turnover. | nih.govnih.gov |
Role of this compound as a Building Block in Peptide and Protein Research
The constituent amino acids of this compound, Serine and Tyrosine, are fundamental building blocks in the chemical synthesis of peptides. researchgate.netsigmaaldrich.com In the widely used method of solid-phase peptide synthesis (SPPS), protected derivatives of Serine and Tyrosine are sequentially coupled to a resin support to construct a peptide chain of a specific sequence. peptide.comnih.goviris-biotech.de The hydroxyl (-OH) groups on the side chains of both Serine and Tyrosine are reactive and are typically protected during synthesis to prevent unwanted side reactions. iris-biotech.de This foundational role allows researchers to create custom peptides for a vast array of applications in biochemistry and molecular biology. ontosight.ai
Contributions to Signaling Pathways in Model Systems
Peptides containing Serine and Tyrosine residues are invaluable tools for studying cellular signal transduction. thermofisher.comsigmaaldrich-jp.com Reversible phosphorylation of the hydroxyl groups on Serine, Threonine, and Tyrosine residues by protein kinases is a primary mechanism for regulating protein function and transmitting signals within cells. thermofisher.comwikipedia.orgwikipedia.org Synthetic peptides containing the Ser-Tyr sequence can serve as specific substrates for protein kinases and protein tyrosine phosphatases (PTPs) in vitro. sigmaaldrich-jp.com By using these peptides, researchers can investigate the activity and specificity of these enzymes, which are crucial in pathways controlling cell growth, differentiation, and apoptosis. thermofisher.com The phosphorylation state of Tyrosine, in particular, creates docking sites for proteins with SH2 domains, initiating downstream signaling cascades. wikipedia.orgcapes.gov.br
Interactions with Membrane Transporters
The dipeptide this compound has been shown to have a high apparent permeability coefficient in studies using Caco-2 cell monolayers, which are a model of the human intestinal epithelium. tandfonline.comnih.gov This suggests efficient transport across cellular membranes. The uptake of di- and tri-peptides into cells is primarily mediated by specific proton-coupled oligopeptide transporters (PepT), such as PepT1 and PepT2. mdpi.com These transporters facilitate the movement of small peptides across the plasma membrane. mdpi.compnas.org The efficient transport of this compound is a likely reason for its effectiveness in increasing brain Tyrosine levels and stimulating noradrenergic turnover following oral administration. tandfonline.comtandfonline.com
Affinity and Translocation Studies with Human Intestinal Di/Tri-peptide Transporter 1 (hPEPT1)
The human intestinal di/tri-peptide transporter 1 (hPEPT1) is a crucial protein for the absorption of small peptides from the diet. nih.gov Research has shown that this compound and related dipeptides are recognized and transported by hPEPT1.
In a study investigating a series of serine-containing dipeptides (H-X(aa)-Ser-OH), the affinity for hPEPT1 was measured using a competition assay with [¹⁴C]Gly-Sar in MDCK/hPEPT1 cells. nih.govresearchgate.net Among the tested dipeptides, H-Tyr-Ser-OH, a positional isomer of this compound, exhibited the highest affinity with an inhibitory constant (Kᵢ) value of 0.14 mM. nih.govresearchgate.net This indicates a strong interaction with the transporter. The study also demonstrated that these dipeptides are not just binding but are also translocated across the cell membrane by hPEPT1. nih.govresearchgate.net The transport kinetics, represented by the Michaelis-Menten constant (Kₘ), for a similar dipeptide, H-Met-Ser-OH, was found to be 0.20 mM. nih.govresearchgate.netmedchemexpress.com
The process of translocation via hPEPT1 is an active transport mechanism driven by a proton gradient. nih.gov The transporter co-transports protons (H⁺) along with the peptide substrate, leading to a change in the membrane potential, which can be measured to quantify transport activity. researchgate.net
Table 1: Affinity (Kᵢ) of Selected Dipeptides for hPEPT1
| Dipeptide | Kᵢ (mM) |
|---|---|
| H-Tyr-Ser-OH | 0.14 |
| H-Gly-Ser-OH | 0.89 |
Data sourced from studies on MDCK/hPEPT1 cells. nih.govresearchgate.net
Table 2: Transport (Kₘ) of Selected Dipeptides via hPEPT1
| Dipeptide | Kₘ (mM) |
|---|---|
| H-Met-Ser-OH | 0.20 |
| H-Gly-Ser-OH | 1.04 |
Data sourced from studies on MDCK/hPEPT1 cells. nih.govresearchgate.net
Determinants of Ligand Binding and Transport Properties
The interaction between dipeptides and hPEPT1 is governed by specific structural features of the amino acid residues. Research indicates that the initial binding of a ligand to hPEPT1 is a primary determinant for its subsequent translocation across the membrane. nih.govresearchgate.net However, high affinity does not always guarantee efficient transport. nih.govresearchgate.netnih.gov
Studies on various di- and tripeptides have revealed that hPEPT1 is sensitive to modifications in the side chains of the constituent amino acids. nih.gov For instance, while some modifications can enhance affinity, they might simultaneously abolish translocation. nih.govresearchgate.net This was observed in a study where prodrugs were created by coupling ibuprofen (B1674241) and benzoic acid to the H-Phe-Ser-OH dipeptide. nih.govresearchgate.net These prodrugs showed high affinity for hPEPT1 but were not transported, highlighting that binding and translocation are distinct processes. nih.govresearchgate.net
The transporter has specific binding sites that interact with the N-terminal amino group of ligands. nih.gov The properties of the amino acid side chains, such as hydrophobicity and charge, play a significant role in the binding affinity and transport efficiency. researchgate.net While many di- and tripeptides can bind to hPEPT1, not all are substrates for transport. researchgate.net
Involvement in Post-Translational Modification Research
Post-translational modifications (PTMs) are enzymatic modifications of proteins after their synthesis, which play a critical role in regulating protein function. cusabio.com Phosphorylation, the addition of a phosphate (B84403) group, is one of the most common and crucial PTMs, frequently occurring on serine, threonine, and tyrosine residues. iris-biotech.deacs.orggsconlinepress.com
Phosphorylation Dynamics of Serine and Tyrosine Residues
The phosphorylation of serine and tyrosine residues is a key mechanism in cellular signaling and can dramatically alter a protein's structure and function. gsconlinepress.combiorxiv.org The presence of a phosphate group can induce significant conformational changes in peptides and proteins. acs.orgbiorxiv.org For example, the phosphorylation of serine can stabilize helical structures or, conversely, disrupt them depending on the context of surrounding amino acids. acs.org
Research using model peptides has shown that phosphorylation introduces considerable conformational restrictions. biorxiv.org The interaction between a phosphate group and other charged residues, such as arginine, can be very strong, akin to a covalent bond in stability, leading to more compact protein conformations. acs.org The study of phosphorylation dynamics is essential for understanding the regulation of numerous cellular processes, including signal transduction and protein-protein interactions. biorxiv.orgnih.gov
Hydrolysis-Stable Phosphono-Amino Acid Mimics in Peptide Studies
A significant challenge in studying protein phosphorylation is the instability of the phosphoester bond, which is susceptible to hydrolysis by cellular phosphatases. iris-biotech.de To overcome this, researchers have developed hydrolysis-stable mimics of phosphorylated amino acids. iris-biotech.debiorxiv.org These mimics, such as phosphono-amino acids, replace the labile P-O bond with a stable P-C bond. iris-biotech.denih.gov
These stable analogues, often protected for use in solid-phase peptide synthesis, allow for the creation of peptides and proteins with permanent phosphorylation marks. iris-biotech.denih.gov This is invaluable for biochemical and cell-based experiments as it prevents the removal of the phosphate group mimic by phosphatases. iris-biotech.de Examples of such mimics include Pma for phosphoserine (pSer) and Pmp for phosphotyrosine (pTyr). iris-biotech.de The use of these mimics has been instrumental in creating tools to study the effects of phosphorylation on protein dimerization, DNA binding, and enzyme activation. nih.govrsc.org
Enzymatic Dynamics and Metabolic Fate of H Ser Tyr Oh
Susceptibility to Enzymatic Hydrolysis
The peptide bond linking the serine and tyrosine residues in H-Ser-Tyr-OH is susceptible to cleavage by specific enzymes. This hydrolysis breaks the dipeptide into its constituent amino acids, which can then enter their respective metabolic pathways. The process of enzymatic hydrolysis is a fundamental aspect of protein and peptide turnover in biological systems. plos.orgnih.gov
Proteolytic enzymes, or proteases, are classified based on their cleavage site within a peptide substrate. unc.edunih.gov Exopeptidases cleave amino acids from the ends of a polypeptide chain, while endopeptidases cleave internal peptide bonds. nih.govoup.com The cleavage of a dipeptide like this compound is typically carried out by exopeptidases. The nomenclature for protease cleavage sites designates the amino acid residues on either side of the cleaved bond as P1 and P1', with the enzyme's corresponding binding sites labeled S1 and S1'. peakproteins.com
The susceptibility of the Ser-Tyr bond to hydrolysis depends on the specificity of the acting protease. Some proteases have very specific sequence requirements, while others exhibit broader specificity. unc.eduthieme-connect.de For instance, chymotrypsin (B1334515) typically cleaves at the C-terminus of aromatic amino acids like tyrosine, but its action on a terminal tyrosine in a dipeptide may vary. unc.edu Trypsin, which cleaves after lysine (B10760008) or arginine, would not be expected to hydrolyze this compound. unc.edu
Aminopeptidases are a class of exopeptidases that catalyze the cleavage of single amino acids from the N-terminus of proteins and peptides. oup.comwikipedia.org Dipeptidyl peptidases (DPPs) are similar enzymes that cleave dipeptides from the N-terminus. nih.govfu-berlin.de These enzymes are crucial for the final stages of protein degradation and the metabolism of bioactive peptides. oup.comwikipedia.orgnih.gov
Research has identified specific enzymes capable of degrading sequences containing Ser-Tyr. A dipeptidyl peptidase V (DPPV) from the fungus Aspergillus fumigatus has been shown to release N-terminal Ser-Tyr dipeptides, indicating a direct enzymatic pathway for the degradation or processing of peptides starting with this sequence. nih.gov Similarly, Dipeptidyl aminopeptidase (B13392206) I (also known as Cathepsin C) has demonstrated broad specificity, sequentially removing dipeptides from the N-terminus of hormones like glucagon. semanticscholar.org For example, it cleaves His-Ser and Asp-Tyr from glucagon, highlighting its capacity to process dipeptides containing serine and tyrosine. semanticscholar.org
| Enzyme Class | General Function | Specific Relevance to this compound |
| Aminopeptidases | Cleave single amino acids from the N-terminus of peptides. wikipedia.org | Can sequentially degrade the dipeptide by first removing Serine. |
| Dipeptidyl Peptidases (DPPs) | Cleave dipeptides from the N-terminus of peptides. fu-berlin.de | A DPPV from Aspergillus fumigatus is known to release Ser-Tyr dipeptides. nih.gov |
| Dipeptidyl Aminopeptidase I (Cathepsin C) | Sequentially removes dipeptides from the N-terminus of various peptides and hormones. semanticscholar.org | Known to cleave dipeptides containing Ser and Tyr, such as His-Ser and Asp-Tyr. semanticscholar.org |
Cleavage Sites within Dipeptide Sequences by Proteolytic Enzymes
Enzyme Specificity and Structural Features in Degradation Studies
The degradation of this compound is highly dependent on enzyme specificity, which is determined by the structural features of both the enzyme's active site and the peptide substrate. mdpi.com The hydrophilic nature of both serine and tyrosine residues influences the interaction with specific enzymes. For example, the enzyme Flavourzyme has been noted for its effectiveness in extracting hydrophilic amino acids, including serine and tyrosine, during protein hydrolysis. plos.org
The dipeptidyl peptidase V (DPPV) from Aspergillus fumigatus exhibits a specific activity that involves releasing N-terminal X-Ala, His-Ser, and Ser-Tyr dipeptides, distinguishing it from other peptidases like DPPIV which targets X-Pro sequences. nih.gov This specificity underscores the importance of the penultimate amino acid in substrate recognition for this class of enzymes. The ability of DPPV to recognize and cleave the bond preceding the Ser-Tyr sequence points to a defined structural interaction within its active site tailored to these residues. nih.gov
Modulation of Enzymatic Activity by this compound Analogues
The activity of enzymes can be modulated by molecules that are structurally similar to their substrates. These analogues can act as inhibitors or alternative substrates, influencing metabolic and signaling pathways.
Peptides and their analogues can act as inhibitors of various enzymes. For example, the dipeptide H-Tyr-Tyr-OH, an analogue of this compound, has been shown to inhibit the angiotensin I-converting enzyme (ACE) with an IC50 value of 0.028 mg/mL. medchemexpress.com In the context of neuropeptide signaling, broad-spectrum antagonists can inhibit neuropeptide-stimulated protein tyrosine kinase activity, which in turn can affect cell growth and survival. nih.gov Selective inhibition of protein tyrosine kinase activity with compounds like genistein (B1671435) has been shown to inhibit neuropeptide-stimulated cell growth in research models. nih.gov This suggests that peptides containing tyrosine may play a role in modulating kinase activity, a key process in cellular signaling.
Metabolic Pathways and Precursor Roles in Research Models
Once hydrolyzed, the constituent amino acids of this compound, serine and tyrosine, enter a wide array of metabolic pathways. Serine serves as a precursor for various essential biomolecules, including other amino acids like cysteine and glycine, phospholipids (B1166683), and is involved in one-carbon metabolism. frontiersin.org Tyrosine is a precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin (B1238610). genome.jpnih.gov The degradation of tyrosine is a critical metabolic pathway, and deficiencies in enzymes like tyrosine aminotransferase can lead to metabolic disorders. nih.gov
In research models, this compound has been observed to have specific biological activities. For instance, the dipeptide stimulated the intracellular uptake of the delta-opioid receptor ligand deltorphin (B1670231) in SK-N-SH neuroblastoma cells. novoprolabs.com This suggests a potential role for the dipeptide in modulating opioid receptor-related transport or signaling. Furthermore, this compound can form a complex with copper (II) ions, and this complex exhibits strong free radical scavenging activity, indicating a potential role in mitigating oxidative stress. medchemexpress.com
| Amino Acid | Key Metabolic Roles |
| Serine (Ser) | Precursor for cysteine, glycine, and tryptophan; involved in one-carbon metabolism for nucleotide and S-adenosylmethionine synthesis; synthesis of phospholipids and sphingolipids. frontiersin.org |
| Tyrosine (Tyr) | Precursor for catecholamines (dopamine, epinephrine), thyroid hormones, and melanin; protein synthesis; can be degraded for energy production. genome.jpnih.gov |
Structure Activity Relationship Sar Investigations of H Ser Tyr Oh
General Principles of Dipeptide Structure-Activity Relationships
The biological effects of dipeptides are governed by the characteristics of their constituent amino acids and their arrangement. slideshare.net SAR principles help to decipher how modifications to a dipeptide's structure can alter its pharmacological profile. slideshare.net
The nature of the amino acid side chains is a primary determinant of a dipeptide's biological function. mdpi.commdpi.com Key properties of the amino acid residues that influence activity include:
Hydrophobicity: The hydrophobicity of amino acid side chains can significantly impact how a dipeptide interacts with biological membranes and receptors. mdpi.commdpi.com For instance, peptides with a higher content of hydrophobic amino acids may more readily permeate cell membranes. mdpi.com
Electronic Properties: The electron-donating or withdrawing nature of the side chains is critical, particularly for activities like antioxidant effects. mdpi.comcapes.gov.br
Steric Factors: The size and shape of the amino acid residues can create steric hindrance or, conversely, facilitate optimal binding to a target receptor or enzyme. capes.gov.brresearchgate.net
Hydrogen Bonding Capacity: The ability of side chains to form hydrogen bonds is crucial for stabilizing the dipeptide's conformation and for its interaction with biological targets. researchgate.netdrugdesign.org
Studies on various dipeptides have shown that the type of amino acid residue can dramatically influence biological activities such as antioxidant capacity and receptor binding. capes.gov.broup.com For example, the presence of aromatic residues like tyrosine and tryptophan, or sulfur-containing residues like cysteine and methionine, is often associated with strong antioxidant activity. capes.gov.brmdpi.com
However, in the context of antioxidant activity, the opposite is often true for dipeptides containing tyrosine or tryptophan. capes.gov.brresearchgate.net Studies have demonstrated that dipeptides with Tyr or Trp at the N-terminus exhibit stronger radical scavenging activities compared to their counterparts with these residues at the C-terminus. capes.gov.brresearchgate.netresearchgate.net The neighboring residue can also modulate this activity through steric effects, hydrophobicity, and hydrogen bonding. capes.gov.brresearchgate.net For H-Ser-Tyr-OH, the C-terminal position of tyrosine is a key feature influencing its specific biological profile.
Influence of Amino Acid Residues on Biological Activity
SAR Studies Related to Antioxidant Activity
The antioxidant properties of this compound are a significant area of research, with SAR studies providing insights into the molecular determinants of this activity.
Tyrosine and tryptophan are considered pivotal amino acids for the radical scavenging activity of peptides. capes.gov.brmdpi.com Their aromatic side chains can donate a hydrogen atom or an electron to neutralize free radicals, thus terminating oxidative chain reactions. capes.gov.brresearchgate.net
Tyrosine's Phenolic Group: The phenolic hydroxyl group of tyrosine is a key functional group responsible for its antioxidant action. researchgate.netnih.gov It can effectively scavenge various reactive oxygen species (ROS). researchgate.net The presence of this group in this compound is fundamental to its ability to act as an antioxidant.
Electron/Hydrogen Donation: The primary mechanism of antioxidant dipeptides containing Tyr or Trp is radical scavenging, driven by the electron or hydrogen donating ability of these residues. capes.gov.brresearchgate.net
Positional Influence: As mentioned, placing Tyr or Trp at the N-terminus generally enhances antioxidant activity. capes.gov.brresearchgate.net In a study comparing FSEY and YFSE peptides, the peptide with tyrosine at the C-terminus (FSEY) showed stronger activity against linoleic acid radical oxidation, highlighting the complexity and context-dependency of positional effects. mdpi.com
The following table summarizes the antioxidant activities of various tyrosine- and tryptophan-containing dipeptides, illustrating the impact of residue type and position.
| Dipeptide | Antioxidant Activity (TEAC, µmol TE/µmol) | Antioxidant Activity (ORAC, µmol TE/µmol) |
| Tyr-Gly | 4.97 | 1.29 |
| Gly-Tyr | 1.91 | 0.98 |
| Trp-Gly | 4.88 | 2.14 |
| Gly-Trp | 2.05 | 1.56 |
| Tyr-Ala | 4.85 | 1.35 |
| Ala-Tyr | 1.85 | 1.02 |
Data adapted from studies on synthetic dipeptides. TEAC (Trolox Equivalent Antioxidant Capacity) and ORAC (Oxygen Radical Absorbance Capacity) are common assays to measure antioxidant activity. capes.gov.brresearchgate.net
The three-dimensional structure, or conformation, of a dipeptide is not static and can significantly influence its antioxidant capacity. researchgate.nettandfonline.com
Exposure of Active Residues: Changes in conformation can lead to the exposure of crucial antioxidant residues like tyrosine, making them more accessible to react with free radicals. researchgate.net Factors like pH and temperature can induce these conformational changes. tandfonline.com
Secondary Structures: While less relevant for a simple dipeptide like this compound, in larger peptides, the presence of secondary structures like β-sheets and random coils, versus α-helices, has been correlated with higher antioxidant activity. tandfonline.com This is often because these structures can better expose hydrophobic and antioxidant amino acid side chains. tandfonline.com
Role of Tyrosine and Tryptophan in Radical Scavenging
SAR in Receptor Binding and Modulation
Beyond its antioxidant role, this compound and related dipeptides can interact with specific cellular receptors, and SAR principles are key to understanding these interactions. medchemexpress.com
Opioid Receptor Modulation: this compound has been noted to increase the intracellular uptake of the delta-opioid receptor ligand, deltorphin (B1670231). medchemexpress.com This suggests an interaction with cellular transport mechanisms or the receptor environment, although the precise binding mode is not fully elucidated.
Enzyme Active Sites: The Ser-Tyr dipeptide sequence is conserved and essential for the catalytic activity of certain enzymes, such as the Leishmania donovani hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.gov Site-directed mutagenesis studies confirmed that both serine and tyrosine are vital for the enzyme's function, indicating a critical structural and functional role for this specific dipeptide motif within a larger protein context. nih.gov
Dipeptidyl Peptidase 4 (DP4) Interaction: SAR studies on DP4 inhibitors, which are often dipeptide-like molecules, reveal the importance of specific amino acid features for binding. For instance, the recognition of substrates by DP4 involves interactions with hydrophobic pockets and negatively charged residues that bind the N-terminus of the peptide. plos.orgnih.gov While this compound is not a classical DP4 inhibitor, these principles illustrate how dipeptides are recognized by enzymes.
The table below details mutations in the essential Ser-Tyr dyad of L. donovani HGPRT and their effect on enzyme activity, underscoring the high specificity of this dipeptide's role in a protein context.
| Mutant HGPRT | Effect on Phosphoribosylation Activity |
| S95A | Exhibited very weak activity. |
| S95E | No detectable activity. |
| Y96F | No detectable activity. |
| Y96V | No detectable activity. |
| S95T | Complemented bacterial deficiencies, similar to wild type. |
| S95C | Complemented weakly. |
Data from site-directed mutagenesis studies on L. donovani HGPRT. nih.gov
Conformational Flexibility and Receptor Recognition
The interaction between a ligand and its receptor is a dynamic process heavily influenced by the conformational flexibility of the ligand. nih.gov For peptides like this compound, the ability to adopt various shapes allows for an optimal fit within the receptor's binding pocket, a process that can be described by either an "induced-fit" or "conformational selection" model. mdpi.com The inherent flexibility of peptides is a significant factor in their biological function, but it also presents challenges in structural studies. mdpi.com
The recognition of this compound by a receptor is dictated by the specific conformations its constituent amino acid residues, serine and tyrosine, can assume. The tyrosine residue, in particular, is known to play a crucial role in the stability of protein-protein interactions due to its aromatic and hydrophobic nature. rsc.org Research on other tyrosine-containing peptides provides a strong model for understanding the potential mechanisms of this compound.
A pertinent example is the role of Tyrosine 11 (Y11) in the peptide neurotensin (B549771) for the activation of its receptor, NTS1. Molecular dynamics simulations and experimental studies revealed that the Y11 residue can exist in two primary rotameric states, gauche plus (g+) and gauche minus (g–). nih.gov While the peptide binds to the receptor in the g+ state, it is hypothesized that transitions between the g+ and g– conformations are essential to trigger the full activation of the receptor. nih.gov When the flexibility of this tyrosine residue was restricted, the resulting peptide analogue acted as an antagonist, binding to the receptor without activating it. nih.gov This highlights that conformational flexibility is not just for initial binding but can be critical for the functional outcome of receptor engagement.
The table below illustrates the potential significance of different tyrosine conformations in receptor binding, based on findings from analogous peptide-receptor systems. nih.gov
| Conformational State (Tyrosine χ1 Angle) | Description | Potential Role in Receptor Interaction | Supporting Evidence |
| Gauche (+) | A specific rotameric state of the tyrosine side chain. | Observed in the initial crystal structure of peptide-bound receptors, suggesting a role in primary binding and recognition. nih.gov | Crystal structures of neurotensin bound to its receptor show this conformation. nih.gov |
| Gauche (-) | An alternative rotameric state of the tyrosine side chain. | Hypothesized to be necessary for triggering the conformational changes in the receptor that lead to its activation. nih.gov | Molecular dynamics simulations show oscillations between g+ and g– states during activation. nih.gov |
| Transition State | The dynamic movement between g+ and g– states. | The flexibility to transition between states may be a key determinant of agonist activity versus antagonist activity. nih.gov | Analogues with restricted flexibility fail to activate the receptor, acting as antagonists. nih.gov |
SAR in Transport Mechanism Studies
The ability of a compound to cross biological membranes and reach its site of action is critical to its function. Structure-activity relationship studies are employed to understand how a molecule's features influence its transport. While detailed SAR transport studies specifically for this compound are not extensively documented in public literature, existing findings show that the dipeptide interacts with transport processes.
It has been observed that this compound can enhance the intracellular uptake of deltorphin, a delta-opioid receptor ligand. medchemexpress.com This suggests that this compound may act as a carrier or facilitator for other molecules, possibly by interacting with a membrane transporter system.
A hypothetical SAR study to probe the transport mechanism of this compound would involve synthesizing and testing a series of analogues to identify the key structural motifs responsible for this transport-enhancing activity. Such studies often involve systematic modifications of the parent molecule and measuring the effect on transport efficiency. nih.gov Key modifications would include:
Altering the Serine Residue: Replacing the hydroxyl group with other functionalities (e.g., H, O-methyl) to determine the importance of hydrogen bonding.
Modifying the Tyrosine Residue: Altering the phenolic hydroxyl group or the aromatic ring to probe the role of hydrophobicity and hydrogen bonding capacity.
Changing Stereochemistry: Using D-amino acids instead of the natural L-amino acids to see how stereochemistry affects recognition by transporters.
Modifying the Peptide Backbone: Introducing changes to the amide bond to increase stability or alter conformational properties.
The results of such a study would clarify the structural requirements for this compound's interaction with transport systems. The table below outlines a potential design for such an SAR investigation and the expected insights.
| Analogue of this compound | Modification | Rationale for Testing | Potential Finding |
| H-Ala-Tyr-OH | Serine replaced with Alanine | To assess the role of the serine hydroxyl group in transport. | A decrease in transport suggests the hydroxyl group is critical, possibly for hydrogen bonding with a transporter. |
| H-Ser-Phe-OH | Tyrosine replaced with Phenylalanine | To evaluate the importance of the tyrosine hydroxyl group. | Reduced activity would indicate the phenolic group is a key pharmacophore for transporter interaction. |
| H-D-Ser-Tyr-OH | L-Serine replaced with D-Serine | To determine the stereochemical requirements of the transport system. | A significant loss of activity would imply a stereospecific binding interaction with the transporter. |
| Ac-Ser-Tyr-OH | N-terminus acetylated | To neutralize the N-terminal charge and assess its role. | A change in transport efficiency would highlight the importance of the free amine for recognition or interaction. |
Advanced Analytical and Spectroscopic Characterization of H Ser Tyr Oh
Chromatographic Methodologies
Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of H-Ser-Tyr-OH.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic peptides like this compound. Reversed-phase HPLC (RP-HPLC) is most commonly employed, where the peptide is separated based on its hydrophobicity. A non-polar stationary phase (e.g., C8 or C18 silica) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile, often containing an ion-pairing agent such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. mtc-usa.comnih.gov
Detection is typically performed using UV spectrophotometry. The peptide bond absorbs strongly in the far-UV region (210–220 nm), providing a universal detection method for peptides. nih.gov Additionally, the tyrosine residue's aromatic side chain allows for specific detection at approximately 280 nm. nih.gov Commercial preparations of this compound often report purity levels determined by HPLC, with typical values exceeding 95%. novoprolabs.comsigmaaldrich.com The method's accuracy and reproducibility make it indispensable for quality control and quantitative studies. jocpr.com
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase (C8, C18) | Separates based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% TFA or Formic Acid | Aqueous component of the gradient; acid improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid | Organic component; elution strength increases with concentration. |
| Gradient | Increasing percentage of Mobile Phase B over time | Elutes compounds with varying hydrophobicities. |
| Flow Rate | 0.5 - 1.5 mL/min (Analytical) | Standard flow for analytical scale separations. |
| Detection | UV Absorbance at 214/220 nm and 280 nm | Detects peptide bonds and the tyrosine aromatic ring. nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation capabilities of HPLC with the mass analysis of mass spectrometry. thermofisher.com For this compound, LC-MS is crucial for confirming its molecular identity and verifying its amino acid sequence. researchgate.net After separation by LC, the peptide is ionized, typically using electrospray ionization (ESI), and its mass-to-charge ratio (m/z) is determined. This provides an accurate molecular weight measurement, which can be compared to the theoretical mass of this compound (268.27 g/mol ). novoprolabs.com
For sequence verification, tandem mass spectrometry (LC-MS/MS) is employed. thermofisher.comchemrxiv.org The parent ion corresponding to this compound is selected and fragmented, producing a characteristic pattern of product ions known as b- and y-ions. The mass differences between consecutive ions in these series correspond to the residue masses of serine and tyrosine, unequivocally confirming the sequence. sepscience.com This technique is also invaluable for metabolite profiling, allowing for the detection and identification of this compound and its potential breakdown products in complex biological matrices. tandfonline.com
| Ion Type | Sequence Fragment | Theoretical m/z |
|---|---|---|
| b₁ | Ser | 88.04 |
| b₂ | Ser-Tyr | 251.10 |
| y₁ | Tyr | 182.08 |
| y₂ | Ser-Tyr | 269.11 |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
Spectroscopic Techniques
Spectroscopic methods provide deep insight into the structural and dynamic properties of this compound at the molecular level.
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. biorxiv.org It is an essential tool for investigating the secondary structure and conformational changes of peptides. plos.orgunits.it The CD spectrum is typically analyzed in two regions:
Far-UV region (190-250 nm): The absorption in this region is dominated by the peptide backbone amide bonds. The shape and magnitude of the CD signal provide information about the secondary structure elements like α-helices, β-sheets, β-turns, and random coils. units.it
Near-UV region (250-320 nm): Signals in this region arise from aromatic amino acid side chains. plos.org For this compound, the tyrosine chromophore would produce a signal in this region, which is sensitive to its local environment and tertiary structure interactions. nih.gov
For a short, flexible dipeptide like this compound, the far-UV CD spectrum in an aqueous solution is expected to be dominated by a strong negative band near 200 nm, characteristic of a disordered or random coil conformation.
The conformation of peptides is highly dependent on their environment. CD spectroscopy is exceptionally well-suited for studying these solvent-induced conformational changes. oup.comnih.gov For instance, solvents like 2,2,2-trifluoroethanol (B45653) (TFE) are known to promote the formation of more ordered secondary structures, such as turns or helices, by reducing the peptide's interaction with the solvent and favoring intramolecular hydrogen bonding. oup.comnih.gov By recording CD spectra of this compound in different solvents (e.g., water, TFE, acetonitrile), researchers can probe its conformational plasticity. While a dipeptide is too short to form a stable α-helix or β-sheet, the propensity to form β-turn structures, particularly in non-aqueous environments, can be assessed. oup.com This information is critical for understanding how the local environment in a larger protein or at a receptor binding site might influence the peptide's structure.
| Secondary Structure | Positive Bands (nm) | Negative Bands (nm) |
|---|---|---|
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet (Antiparallel) | ~195 | ~218 |
| β-Turn | Variable, depends on turn type | |
| Random Coil | ~212 (weak) | ~198 |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure and observing the dynamics of peptides in solution at atomic resolution. researchgate.netnumberanalytics.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used.
A 1D ¹H NMR spectrum provides fundamental information, allowing for the identification and quantification of the amino acids present through their unique chemical shifts. rsc.org For this compound, distinct signals would be observed for the protons on the α-carbons, β-carbons, and the side chains of both serine and tyrosine. The hydroxyl protons of serine (typically 5.4-6.2 ppm) and tyrosine (9.6-10.1 ppm) can also be observed in aqueous solutions under specific conditions, providing direct information about their environment and hydrogen bonding status. nih.gov
2D NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), reveal scalar coupling networks between protons, confirming the spin systems of the individual amino acid residues. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space (typically <5 Å), which is crucial for determining the peptide's three-dimensional conformation and its dynamics. nih.gov Furthermore, ¹³C NMR spectra provide complementary information on the carbon skeleton. chemicalbook.comresearchgate.net
| Proton | Amino Acid | Typical Chemical Shift Range (ppm) |
|---|---|---|
| α-H | Serine | 4.4 - 4.6 |
| β-H | Serine | 3.8 - 4.0 |
| Side Chain OH | Serine | 5.4 - 6.2 nih.gov |
| α-H | Tyrosine | 4.5 - 4.7 |
| β-H | Tyrosine | 2.9 - 3.2 |
| Aromatic (δ, ε) | Tyrosine | 6.7 - 7.2 |
| Side Chain OH | Tyrosine | 9.6 - 10.1 nih.gov |
Applications in Studying Secondary Structure in Various Environments
Electrophoretic Methods
Electrophoretic methods, particularly capillary zone electrophoresis (CZE), are powerful for characterizing dipeptides like this compound. CZE separates molecules based on their electrophoretic mobility, which is dependent on the molecule's charge-to-size ratio under specific pH conditions. nih.gov
Studies have demonstrated a linear relationship between the electromigration (EM) flux and the electrophoretic mobility for a series of dipeptides. nih.gov CZE can therefore be a predictive tool for the behavior of peptides in electromigration-driven processes. nih.gov The technique is sensitive enough to provide insights into the charge state of complex molecules, including zwitterionic dipeptides. nih.gov By analyzing the electrophoretic mobility of this compound at different pH values, one can determine its isoelectric point (pI) and effective charge, which are fundamental physicochemical properties. The relationship between electrophoretic mobility, molecular weight, and charge has been systematically investigated for peptides at various pH values. nih.gov
Potentiometric Studies for Metal-Ligand Interactions
Potentiometric titration is a classical and highly effective method for studying the formation and stability of metal-ligand complexes in solution. symbiosisonlinepublishing.comscispace.com This technique is used to determine the stability constants of complexes formed between metal ions and ligands, such as the dipeptide this compound. symbiosisonlinepublishing.com The formation of a complex between a metal ion and a ligand like this compound often involves the displacement of protons from the ligand, which can be monitored as a change in pH. scispace.com
This compound can act as a ligand, forming complexes with various metal ions. It has been noted that this dipeptide can form a complex with copper(II) ions, acting as a tridentate ligand. medchemexpress.comnovoprolabs.com The binding sites likely involve the N-terminal amino group, the deprotonated peptide bond nitrogen, and the phenolic hydroxyl group of the tyrosine side chain.
The stability of these complexes is quantified by their stability constants (log K). Potentiometric studies on similar molecules, like individual amino acids, provide insight into the expected behavior. For instance, the stability constants for complexes between various divalent metal ions and amino acids like phenylalanine and cysteine have been determined. symbiosisonlinepublishing.comajchem-b.comajol.info The Irving-Williams series, which describes the relative stabilities of complexes formed by first-row transition metals, is generally followed, with copper(II) typically forming the most stable complexes. symbiosisonlinepublishing.comajchem-b.com
Table 1: Representative Stability Constants (log K) for Metal-Amino Acid Complexes
| Metal Ion | Ligand | log K₁ | log K₂ | Reference |
| Cu(II) | L-Tyrosine | 6.40 | - | ajchem-b.com |
| Co(II) | L-Tyrosine | 4.20 | - | ajchem-b.com |
| Pb(II) | L-Tyrosine | 6.98 | - | ajchem-b.com |
| Cu(II) | Cysteine | 33.2 | - | ajchem-b.com |
| Mn(II) | Cysteine | 7.50 | - | ajchem-b.com |
| Cu(II) | Cephalexin | 3.4 | - | ajchem-b.com |
| Mn(II) | Cephalexin | 3.2 | - | ajchem-b.com |
This table provides examples of stability constants for related amino acids to illustrate the type of data obtained from potentiometric studies. The exact values for this compound would require specific experimental determination.
Mass Spectrometry for Peptide Characterization and Modification Analysis
Mass spectrometry (MS) is an indispensable tool for the characterization of peptides like this compound. It provides a highly accurate measurement of the molecular mass and can be used to elucidate the peptide's sequence and identify any post-translational modifications through fragmentation analysis (MS/MS). nih.gov
The nominal molecular weight of this compound (C₁₂H₁₆N₂O₅) is 268.26 g/mol . novoprolabs.com High-resolution mass spectrometry can determine the monoisotopic mass with high precision, confirming the elemental composition.
Tandem mass spectrometry (MS/MS) is used to sequence the peptide. The precursor ion corresponding to the protonated peptide, [M+H]⁺, is isolated and subjected to collision-induced dissociation (CID) or other fragmentation methods like electron-transfer dissociation (ETD). nih.govmatrixscience.com This process breaks the peptide backbone at specific bonds, primarily the amide bonds, generating a series of characteristic fragment ions known as b- and y-ions.
b-ions contain the N-terminus and are formed by cleavage of the peptide bond, with the charge retained on the N-terminal fragment.
y-ions contain the C-terminus and are formed when the charge is retained on the C-terminal fragment.
The fragmentation of this compound would be expected to yield specific b₁ and y₁ ions. The fragmentation of the tyrosine residue itself is also well-characterized, often showing a prominent ion at m/z = 107. vu.lt The presence of serine can lead to the neutral loss of water (-18 Da) from fragment ions under CID conditions. matrixscience.com
Table 2: Predicted Dominant Fragmentation Ions for this compound in MS/MS
| Ion Type | Sequence | Calculated Monoisotopic Mass (m/z) |
| [M+H]⁺ | This compound | 269.11 |
| b₁ | H-Ser- | 88.04 |
| y₁ | H-Tyr-OH | 182.08 |
| Immonium (Tyr) | 136.08 | |
| Immonium (Ser) | 60.04 |
Calculated masses are for the singly charged ions. The table shows the primary expected fragments based on established peptide fragmentation rules. matrixscience.comwashington.edu
Advanced fragmentation techniques such as EThcD, a combination of ETD and higher-energy collisional dissociation (HCD), can provide even more comprehensive sequence coverage, which is particularly useful for localizing modifications. nih.gov
Deuterium (B1214612) Exchange Methods for Conformational Dynamics
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful biophysical technique used to investigate the conformational dynamics of peptides and proteins in solution. oup.comnih.govthermofisher.com The method relies on the principle that the amide hydrogens on the peptide backbone can exchange with deuterium atoms when the peptide is placed in a deuterated solvent (e.g., D₂O). thermofisher.com
The rate of this exchange is highly dependent on the hydrogen's solvent accessibility and its involvement in hydrogen bonding. oup.com Amide hydrogens that are buried within a structured region or are part of a stable hydrogen bond (like in an alpha-helix or beta-sheet) will exchange slowly. Conversely, hydrogens in flexible, solvent-exposed regions will exchange rapidly. pnas.org
For a small dipeptide like this compound, which is expected to be highly flexible in solution, rapid deuterium uptake is anticipated. However, HDX-MS can still provide valuable information. By measuring the rate of deuterium incorporation over time, it is possible to probe the average conformational state and flexibility of the peptide backbone. thermofisher.com
The general workflow for an HDX-MS experiment involves:
Incubating the peptide in a D₂O-based buffer for various time points.
Quenching the exchange reaction by lowering the pH and temperature.
Analyzing the mass increase of the peptide using mass spectrometry. thermofisher.com
Studies on the effects of modifications, such as phosphorylation of serine and tyrosine residues, have shown that such changes can alter the local backbone dynamics and conformational preferences, which can be detected by HDX-MS and other techniques. biorxiv.org While this compound itself is unlikely to form a stable secondary structure, subtle conformational preferences or transient interactions could potentially be probed with this sensitive technique.
Computational and Theoretical Studies of H Ser Tyr Oh
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. plos.org For peptides, MD simulations provide detailed information about their conformational flexibility and the various shapes they can adopt in different environments. nih.gov This is crucial for understanding how a peptide like H-Ser-Tyr-OH might interact with biological targets. The simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that reveals how the peptide's structure evolves. plos.org
The behavior of peptides is profoundly influenced by their environment, particularly in aqueous solutions, which mimic physiological conditions. researchgate.net Computational studies on tyrosine-containing dipeptide analogues have shown that the potential energy surface is significantly altered in water compared to the gas phase. researchgate.netnih.gov This is characterized by a broadening of low-energy regions and a stabilization of certain structures, such as helical conformations. researchgate.net
| Peptide Studied | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Tyrosine dipeptide analogue | Density Functional Theory (DFT) with Polarizable Continuum Model (PCM) | Aqueous environment stabilizes helical structures and modifies the potential energy surface. | researchgate.netnih.gov |
| Alanyl-X-Alanine (X = Ser, Tyr) | FTIR, Raman, VCD Spectroscopy & Analysis | Predominantly adopts an extended β-strand conformation. | pnas.org |
| Cyclic decapeptide containing Ser-Tyr | Restrained Molecular Dynamics (RMD) | Explicit solvent molecules dampen the motion of the peptide. | nih.gov |
The side chains of serine and tyrosine are critical for mediating interactions with other molecules, including other amino acid residues. Both serine and tyrosine are classified as polar amino acids because their side chains contain a hydroxyl (-OH) group. vaia.comproteinstructures.comimgt.org This functional group is capable of participating in hydrogen bonds, acting as either a hydrogen bond donor or an acceptor. proteinstructures.comimgt.org
Computational studies have explored these hydrogen bonding capabilities in detail. rsc.orgchemrxiv.org Research indicates that the tyrosine side chain forms significantly stronger O–H⋯O hydrogen bonds compared to N–H⋯O hydrogen bonds. rsc.orgchemrxiv.org Both serine and tyrosine can engage in simultaneous hydrogen bond donor and acceptor interactions, a property known as ambifunctionality. rsc.orgchemrxiv.org While the stabilization from these simultaneous interactions is less than the sum of two individual bonds due to geometric and electronic constraints, a wide range of these ambifunctional geometries are still more favorable than a single hydrogen bond. chemrxiv.org These interactions are fundamental to stabilizing protein structure and mediating molecular recognition. rsc.org
This compound in Aqueous Environments
Quantum Chemical Calculations
Quantum chemical calculations, which are based on the principles of quantum mechanics, offer a precise way to investigate the electronic structure and properties of molecules. diva-portal.org For this compound, these methods can elucidate aspects ranging from molecular geometry and vibrational frequencies to the electronic descriptors that underpin its chemical reactivity and biological function. nih.govnih.gov
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules to determine their properties. longdom.org In the context of structure-activity relationship (SAR) studies, DFT is employed to compute molecular and electronic descriptors that can be correlated with a molecule's biological activity. nih.gov
For tyrosine-containing dipeptides, DFT has been used to study their antioxidant properties. nih.gov In such studies, descriptors like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), Mulliken charge distributions, and bond dissociation energies (BDE) are calculated. nih.gov These descriptors provide a quantitative measure of a molecule's ability to donate an electron or a hydrogen atom, which is central to its function as an antioxidant. By correlating these calculated descriptors with experimentally measured antioxidant capacities, researchers can build models that explain how the structure of a peptide like this compound relates to its function. nih.gov For example, a higher EHOMO value often corresponds to a greater ability to donate electrons and thus a higher antioxidant potential. nih.gov
| Descriptor | Description | Relevance to Activity (e.g., Antioxidant) |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron orbital; relates to the ability to donate an electron. | Higher values often correlate with stronger electron-donating ability and higher antioxidant capacity. nih.gov |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first vacant electron orbital; relates to the ability to accept an electron. | The HOMO-LUMO energy gap (Egap) reflects the chemical reactivity and stability of the molecule. nih.gov |
| Mulliken Charge Distribution | Provides the partial charge on each atom in the molecule. | Identifies electron-rich or electron-poor sites that are susceptible to radical attack. nih.gov |
| Bond Dissociation Energy (BDE) | Energy required to break a specific bond homolytically (e.g., the O-H bond in the tyrosine side chain). | Lower BDE for the phenolic O-H bond indicates easier hydrogen atom donation to scavenge free radicals. nih.gov |
Quantum chemical calculations are also instrumental in predicting and interpreting spectroscopic data. Methods like DFT can calculate harmonic vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net This allows for the assignment of specific spectral features to the vibrational motions of different parts of the this compound molecule, aiding in conformational analysis. researchgate.net
The presence of additives, such as trifluoroacetic acid (TFA), which is commonly used in peptide purification, can significantly affect a peptide's spectrum. acs.orgresearchgate.net Computational studies can model these effects. TFA is a strong acid that can protonate basic sites on the peptide, such as the N-terminal amino group. researchgate.net The resulting trifluoroacetate (B77799) anion (CF₃COO⁻) then acts as a counter-ion, interacting with positively charged groups and potentially with the aromatic ring of tyrosine. researchgate.netacs.org These interactions alter the electronic environment of the peptide and, consequently, its vibrational modes and NMR chemical shifts. acs.org Computational models can predict these spectral changes, providing a theoretical basis for the effects observed experimentally and offering a deeper understanding of the peptide's structure in different chemical environments. acs.org
Density Functional Theory (DFT) in Structure-Activity Relationship (SAR)
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uestc.edu.cn For peptides, QSAR models use calculated molecular descriptors to predict activities such as enzyme inhibition or antioxidant capacity. nih.govuestc.edu.cn
The development of a QSAR model for peptides like this compound typically involves several steps. First, a set of peptides with known activities is selected. Second, a variety of molecular descriptors are calculated for each peptide. These can include physicochemical properties (e.g., hydrophobicity, molecular weight) and quantum chemical descriptors obtained from DFT calculations (as described in section 7.2.1). nih.govjournalirjpac.com Finally, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) are used to build a mathematical model that correlates the descriptors with the activity. uestc.edu.cnnih.gov
For instance, a QSAR model for the antioxidant activity of tyrosine-containing dipeptides was developed using electronic descriptors calculated by DFT. nih.gov Such models can reveal which structural features are most important for the desired activity, thereby guiding the design of new peptides with enhanced potency. nih.gov
| Step | Description | Example Methods/Tools |
|---|---|---|
| 1. Data Set Selection | Compile a set of peptides with experimentally measured biological activity (the training set). | Literature data, in-house experimental results. |
| 2. Descriptor Generation | Calculate numerical values (descriptors) that represent the chemical structure and properties of each peptide. | DFT for electronic descriptors (EHOMO, etc.), software for calculating 2D/3D descriptors (e.g., topological indices, molecular shape). nih.govjournalirjpac.com |
| 3. Model Building | Use statistical methods to create an equation linking the descriptors to the biological activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Genetic Function Approximation (GFA), Random Forest. uestc.edu.cnnih.gov |
| 4. Model Validation | Assess the statistical significance and predictive power of the model using internal (e.g., cross-validation) and external validation (using a separate test set of peptides). | Correlation coefficient (R²), Cross-validated R² (Q²), Root Mean Square Error (RMSE). journalirjpac.comnih.gov |
Correlation of Molecular Descriptors with Biological Activity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com In QSAR, the structural features of molecules are represented by numerical values known as molecular descriptors. biospec.net These descriptors quantify various physicochemical properties, including hydrophobicity, electronic properties, steric effects, and topology. biospec.netacs.org By developing a mathematical model, QSAR can predict the activity of new or untested compounds, guiding the synthesis of more effective molecules. oup.comkcl.ac.uknih.gov
For a dipeptide like this compound, a QSAR model would be built using a dataset of similar peptides with known biological activities (e.g., binding affinity for an opioid receptor). researchgate.net Descriptors for each peptide would be calculated and correlated with their activity. While specific QSAR models for this compound are not extensively published, a hypothetical study would involve the calculation of descriptors such as those listed in the table below.
These descriptors, calculated for a series of dipeptides, would be used to generate a model through statistical methods like Multiple Linear Regression (MLR). researchgate.net The resulting equation would indicate which properties are most influential for biological activity. For instance, a positive coefficient for a hydrophobicity descriptor like LogP would suggest that increasing hydrophobicity enhances activity, while a negative coefficient for a descriptor related to molecular size might indicate that bulkiness is detrimental. mdpi.com
Table 1: Representative Molecular Descriptors for QSAR Analysis of this compound
| Descriptor Category | Specific Descriptor | Description | Potential Relevance to this compound Activity |
| Electronic | Dipole Moment | Measures the polarity of the molecule. | Influences interactions with polar residues in a receptor binding site. |
| Partial Charges | Distribution of electron density on each atom. | Key for electrostatic and hydrogen bonding interactions. | |
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Quantifies the hydrophobicity or lipophilicity of the molecule. | Important for crossing cell membranes and for hydrophobic interactions within a binding pocket. |
| Steric/Topological | Molecular Weight (MW) | The mass of the molecule. | Correlates with size and can influence binding site fit and bioavailability. mdpi.com |
| Molecular Volume | The three-dimensional space occupied by the molecule. acs.org | Directly relates to how well the peptide fits into a receptor's binding cavity. | |
| Number of Rotatable Bonds | Measures molecular flexibility. | Flexibility can be crucial for adopting the correct conformation for binding. | |
| Structural | Hydrogen Bond Donors | The number of groups that can donate a proton to a hydrogen bond (e.g., -OH, -NH). | The serine and tyrosine hydroxyls, and the N-terminus are key H-bond donors. |
| Hydrogen Bond Acceptors | The number of groups that can accept a proton in a hydrogen bond (e.g., C=O). | The peptide backbone carbonyls and hydroxyl oxygens can act as acceptors. | |
| Aromatic Ring Count | The number of aromatic rings. | The tyrosine ring is critical for potential π-π stacking and hydrophobic interactions. scientific.netcore.ac.uk |
Identification of Key Structural Elements for Activity Enhancement
Structure-activity relationship (SAR) studies, often informed by QSAR, identify the specific functional groups and structural motifs—known as pharmacophores—that are essential for a molecule's biological activity. For opioid peptides, the N-terminal tyrosine residue is widely recognized as a critical "message" region for receptor recognition and activation. mdpi.comresearchgate.net
For this compound, the key structural elements for its activity are:
The Tyrosine Residue : The phenolic hydroxyl group and the aromatic ring of tyrosine are paramount. The hydroxyl group can act as a crucial hydrogen bond donor and/or acceptor, while the aromatic ring can engage in hydrophobic and π-π stacking interactions with aromatic residues within the receptor binding site. scientific.netresearchgate.netresearchgate.net Studies on analogs of other peptides have shown that modifying this residue, for instance by iodination, can significantly alter binding affinity. nih.gov
The Serine Residue : The N-terminal serine provides a hydroxyl group that can participate in hydrogen bonding, contributing to the specificity and stability of the peptide-receptor complex. core.ac.ukresearchgate.net Its position at the N-terminus is also significant, as the free amino group is often a key interaction point for opioid peptides. mdpi.com
The Peptide Backbone : The amide bond linking serine and tyrosine, along with the terminal amino and carboxyl groups, provides a scaffold and additional points for hydrogen bonding with the target protein. rsc.org
Activity enhancement could be explored through modifications of these key elements. For example, substituting serine with other amino acids could probe the importance of the side chain's size and hydrogen-bonding capability. Modifying the tyrosine ring could enhance hydrophobic interactions or introduce new contacts. nih.gov
Docking Studies and Protein-Peptide Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor or enzyme) to form a stable complex. nih.govnih.gov This modeling is essential for predicting how a peptide exerts its biological effect at a molecular level. nih.gov
Predicting Binding Modes of this compound to Target Receptors or Enzymes
The biological activities of this compound suggest at least two potential protein targets for docking studies: the delta-opioid receptor (δOR) and seryl-tRNA synthetase (SerRS).
Delta-Opioid Receptor (δOR) : this compound has been reported to increase the intracellular uptake of deltorphin (B1670231), a known δOR agonist, suggesting a potential interaction with this receptor system. medchemexpress.com Docking this compound into a homology model or cryo-EM structure of the δOR would predict its binding pose within the receptor's transmembrane domain. researchgate.netnih.govmdpi.com Studies with other ligands suggest that agonists often bind in a pocket formed by several transmembrane helices, interacting with key residues that trigger a conformational change in the receptor, leading to signal activation. acs.org
Seryl-tRNA Synthetase (SerRS) : SerRS is the enzyme responsible for attaching serine to its cognate tRNA during protein synthesis. aars.onlineebi.ac.uk As a dipeptide containing serine, this compound could potentially interact with the enzyme's active site. Computational studies have explored the binding of individual amino acids to SerRS. oup.comnih.gov One such study predicted that while tyrosine can bind to the SerRS active site, its side chain is oriented away from the pocket required for the catalytic reaction, likely preventing it from being activated. oup.comresearchgate.net A docking simulation of this compound would clarify whether the dipeptide can fit into the active site and how its orientation compares to that of the natural substrate, serine.
Analysis of Non-Covalent Interactions at Binding Sites
Once a binding mode is predicted, the specific non-covalent interactions that stabilize the peptide-protein complex can be analyzed in detail. These interactions are the basis for molecular recognition and binding affinity. rsc.orgmdpi.com The primary non-covalent forces involved are hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. rsc.org
For this compound docked into a target like the δOR, a detailed analysis would likely reveal a network of interactions. Docking of other agonists into the δOR has highlighted the importance of interactions with residues such as Asp128, Tyr129, Trp274, and Tyr308. researchgate.net
Table 2: Predicted Non-Covalent Interactions for this compound in a Target Binding Site (e.g., δOR)
| This compound Moiety | Type of Interaction | Potential Interacting Partner in Receptor | Significance |
| Serine Hydroxyl Group (-OH) | Hydrogen Bond | Aspartic Acid, Glutamic Acid, Serine, Threonine side chains; Backbone carbonyls | Provides specificity and contributes to binding energy. core.ac.uk |
| Tyrosine Phenolic Group (-OH) | Hydrogen Bond | Aspartic Acid, Glutamic Acid, Histidine side chains | A critical interaction for many opioid ligands, anchoring the "message" part of the peptide. mdpi.com |
| Tyrosine Aromatic Ring | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Histidine side chains | Stabilizes the complex through favorable aromatic interactions. scientific.netresearchgate.net |
| Hydrophobic | Leucine, Isoleucine, Valine, Alanine side chains | Contributes significantly to binding affinity by displacing water molecules. | |
| N-terminal Amino Group (-NH3+) | Electrostatic / Salt Bridge | Aspartic Acid, Glutamic Acid side chains | A canonical interaction for opioid peptides, often with a conserved Asp residue in opioid receptors. researchgate.net |
| Hydrogen Bond | Carbonyl oxygen atoms in the receptor backbone | Further anchors the N-terminus of the peptide. | |
| C-terminal Carboxyl Group (-COO-) | Electrostatic / Salt Bridge | Lysine (B10760008), Arginine side chains | Can form strong, stabilizing salt bridges with basic residues. |
| Hydrogen Bond | Serine, Threonine, Tyrosine side chains; Backbone amides | Contributes to the overall network of interactions. | |
| Peptide Backbone (C=O, N-H) | Hydrogen Bonds | Polar side chains or backbone atoms of the receptor | Forms a conserved pattern of interactions that helps position the peptide correctly. rsc.org |
This detailed analysis of non-covalent interactions provides a molecular rationale for the peptide's binding affinity and selectivity. nih.gov It also offers a roadmap for designing analogs with enhanced activity by optimizing these crucial contacts. nih.gov
Future Research Directions and Emerging Applications
Development of H-Ser-Tyr-OH-Based Research Probes
The development of specialized molecular tools derived from this compound is a promising avenue for future research. These probes are essential for elucidating the dipeptide's interactions and functions within complex biological systems.
Key areas of development include:
Fluorescent Labeling: Attaching fluorescent tags to this compound allows for real-time visualization of its localization and trafficking within cells. researchgate.netibs.fr Techniques like using 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) for reversible labeling of the tyrosine residue offer a way to detect and recover the peptide, which is particularly useful for studying its interactions in complex mixtures like enzyme digests. jst.go.jp The development of novel fluorophores, such as dithiomaleimides (DTMs), which can be inserted into disulfide bonds, also presents new opportunities for creating fluorescently labeled this compound analogues. acs.org
Biotinylation: The addition of a biotin (B1667282) tag to this compound facilitates its detection and isolation through high-affinity binding to streptavidin or avidin. This is a powerful technique for pull-down assays to identify binding partners and for purification purposes. biosynth.com
Isotopic Labeling: Incorporating stable isotopes (e.g., ³H, ¹³C, ¹⁵N) into the this compound structure enables its use in quantitative mass spectrometry-based studies and nuclear magnetic resonance (NMR) spectroscopy. Tritium labeling, for instance, has been successfully used to create highly selective probes for opioid receptors. researchgate.net This allows for precise tracking of the dipeptide's metabolic fate and its incorporation into larger biomolecules.
These research probes will be instrumental in mapping the subcellular distribution of this compound, identifying its molecular targets, and quantifying its dynamics in living systems.
Exploration of Novel Biological Pathways Modulated by this compound
While some biological activities of this compound are known, its full spectrum of influence on cellular pathways remains largely unexplored. Future investigations will likely focus on uncovering new signaling cascades and metabolic processes affected by this dipeptide.
Potential research directions include:
Signal Transduction: Given that tyrosine is a key substrate for protein kinases, future studies could investigate whether this compound or its metabolites can modulate phosphorylation-dependent signaling pathways. wikipedia.org The regulation of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, involves phosphorylation at serine residues, suggesting a potential area of interplay. nih.gov
Metabolic Regulation: As a product of protein degradation and a potential precursor for various metabolites, this compound could play a role in cellular metabolism. ontosight.ai Metabolomic studies have linked both serine and tyrosine to liver regeneration and insulin (B600854) resistance, indicating that their dipeptide form may also have roles in these processes. frontiersin.orgresearchgate.netmdpi.com
Oxidative Stress Pathways: The ability of this compound to form copper complexes with antioxidant properties suggests its involvement in cellular defense against oxidative damage. medchemexpress.com Research could delve into the specific mechanisms by which it quenches free radicals and interacts with other components of the antioxidant network. The oxidation of tyrosine itself can lead to different pathways, such as the formation of melanin (B1238610) or dityrosine, depending on factors like oxygen concentration. researchgate.net
Unraveling these novel pathways will provide a more comprehensive understanding of the physiological and pathophysiological significance of this compound.
Integration of Multi-Omics Data for Comprehensive this compound Analysis
A systems-level understanding of this compound requires the integration of data from multiple "omics" platforms. This approach can reveal complex relationships between the dipeptide and the broader biological network.
| Omics Approach | Potential Insights into this compound |
| Proteomics | Identification of proteins that bind to or are modified by this compound. Recent advances in proteomics have revealed widespread O-GlcNAcylation on tyrosine residues, a previously unknown post-translational modification. pnas.org |
| Metabolomics | Characterization of the metabolic fate of this compound and its impact on the cellular metabolome. It has been identified in human blood, and its derivatives are being studied. hmdb.ca |
| Transcriptomics | Analysis of changes in gene expression in response to varying levels of this compound, identifying regulated genes and pathways. |
| Genomics | Identification of genetic variations that may influence the metabolism and function of this compound. |
By combining these datasets, researchers can construct detailed models of the molecular networks influenced by this compound, leading to new hypotheses about its function.
Advanced Synthetic Methodologies for Complex this compound Analogues
The chemical synthesis of this compound and its analogues is crucial for research and potential therapeutic applications. Future efforts will focus on developing more efficient and versatile synthetic strategies.
Key areas of advancement include:
Solid-Phase Peptide Synthesis (SPPS): SPPS is a cornerstone for producing peptides like this compound. researchgate.net Innovations in this area, such as the use of microwave assistance, can accelerate the synthesis process. researchgate.net The development of novel linkers and resins continues to improve the efficiency and purity of the final product. peptide.com
Novel Protecting Groups: The synthesis of complex peptide analogues often requires orthogonal protecting groups that can be selectively removed without affecting other parts of the molecule. rsc.orgresearchgate.net For instance, azide-bearing protecting groups for hydroxylated amino acids are stable under acidic and basic conditions, allowing for selective deprotection. google.com Research into new protecting groups for the hydroxyl functions of serine and tyrosine is ongoing to prevent side reactions during synthesis. google.com
Chemo-enzymatic Synthesis: Combining chemical synthesis with enzymatic reactions can offer a highly specific and efficient way to produce this compound analogues with precise modifications.
These advanced methodologies will enable the creation of a diverse library of this compound derivatives for structure-activity relationship studies and the development of new research tools and therapeutic leads.
Refinement of Computational Models for Enhanced Predictive Power
Computational modeling and simulation are powerful tools for studying the behavior of peptides like this compound at the atomic level. Future work will aim to improve the accuracy and predictive power of these models.
Areas for refinement include:
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of this compound and its interactions with other molecules. researchgate.net These simulations are being used to study the allosteric mechanisms of enzymes like SHP2, a protein tyrosine phosphatase. frontiersin.org
Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate the electronic properties of this compound, which is important for understanding its reactivity and spectroscopic properties.
Machine Learning and AI: Integrating machine learning algorithms with computational chemistry can accelerate the process of predicting peptide structures, properties, and interactions. These approaches are already being used in metabolomics to identify amino acid signatures for processes like liver regeneration. frontiersin.org
Enhanced computational models will facilitate the rational design of this compound analogues with desired properties and provide a deeper understanding of their mechanism of action.
Potential for this compound in Peptide Engineering and Biomaterial Research
The unique properties of the amino acids serine and tyrosine make this compound an interesting building block for peptide engineering and the development of novel biomaterials.
Emerging applications include:
Self-Assembling Peptides: Short peptides containing both hydrophilic (serine) and aromatic (tyrosine) residues can self-assemble into well-ordered nanostructures, such as nanotubes and hydrogels. These materials have potential applications in drug delivery and tissue engineering.
Bio-inspired Adhesives: Tyrosine's ability to be converted to 3,4-dihydroxyphenylalanine (DOPA) is a key strategy in mimicking the strong underwater adhesion of marine organisms. frontiersin.org this compound containing peptides could be engineered for this purpose.
Functionalized Biomaterials: Tyrosine-derived polymers are being explored as biocompatible and degradable materials for various biomedical applications. nih.gov The incorporation of this compound into larger polymer structures could impart specific biological activities or improve material properties. The crosslinking of tyrosine residues is a known mechanism for forming robust biomaterials. acs.org
The exploration of this compound in these fields could lead to the development of advanced materials with tailored functions for a wide range of biomedical and biotechnological applications.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing H-Ser-Tyr-OH?
- Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, followed by purification via reverse-phase HPLC. Characterization requires mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural validation. For purity assessment, analytical HPLC with UV detection at 214 nm is standard. Experimental protocols should include detailed solvent systems, coupling reagents (e.g., HBTU/HOBt), and deprotection conditions, as per reproducibility guidelines .
Q. How can researchers evaluate the radical scavenging activity of this compound?
- Answer : Use assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. Measure the compound’s ability to reduce radical concentrations spectrophotometrically, comparing results to standard antioxidants (e.g., Trolox). Include copper(II) complexation studies, as this compound’s activity is enhanced in the presence of Cu²⁺ ions .
Q. What protocols are used to assess this compound’s role in enhancing deltorphin uptake?
- Answer : Employ cell-based assays (e.g., HEK293 or neuronal cells) with fluorescently labeled deltorphin. Quantify intracellular uptake via flow cytometry or confocal microscopy. Include controls for membrane permeability (e.g., using inhibitors like sodium azide) and validate results with competitive binding assays targeting δ-opioid receptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported amino acid compositions of this compound?
- Answer : Some sources describe this compound as a dipeptide (Ser-Tyr), while others erroneously list glutamic acid, glycine, and histidine . To resolve this, cross-reference synthesis protocols with analytical data (MS/MS fragmentation patterns) and verify source credibility using primary literature. Reproduce synthesis and characterization steps to confirm structural accuracy .
Q. What mechanistic studies are needed to clarify this compound’s dual role in radical scavenging and opioid receptor modulation?
- Answer : Conduct molecular dynamics simulations to model interactions between this compound-Cu²⁺ complexes and reactive oxygen species (ROS). For opioid effects, use receptor-binding assays (e.g., competitive ELISA with δ-opioid receptors) and measure downstream signaling (e.g., cAMP inhibition). Integrate findings with in vivo models (e.g., oxidative stress or pain modulation assays) to establish causality .
Q. How should researchers design experiments to validate this compound’s bioavailability and blood-brain barrier (BBB) penetration?
- Answer : Use pharmacokinetic studies in rodent models, measuring plasma and brain tissue concentrations via LC-MS/MS. Employ in vitro BBB models (e.g., hCMEC/D3 cell monolayers) to assess permeability coefficients. Consider peptide stability by testing degradation in serum-containing media and modifying the structure with protease-resistant analogs if needed .
Q. What statistical approaches are optimal for analyzing contradictory data on this compound’s bioactivity across studies?
- Answer : Apply meta-analysis techniques to aggregate data from multiple studies, adjusting for variables like assay conditions (e.g., Cu²⁺ concentration). Use multivariate regression to identify confounding factors (e.g., cell line differences). For in-house contradictions, perform power analysis to ensure sample sizes are adequate and repeat experiments under standardized protocols .
Methodological Considerations
- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example, when studying opioid interactions, ensure ethical approval for animal or cell-based models.
- Data Reliability : Prioritize peer-reviewed journals over vendor catalogs (e.g., avoid ) .
- Reproducibility : Document all experimental parameters (e.g., buffer pH, temperature) in supplemental materials, as per Beilstein Journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
